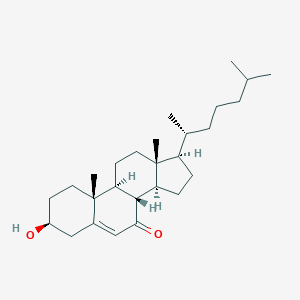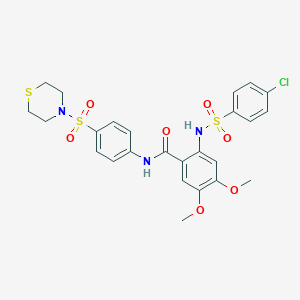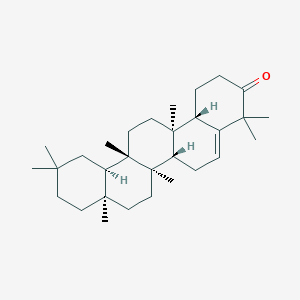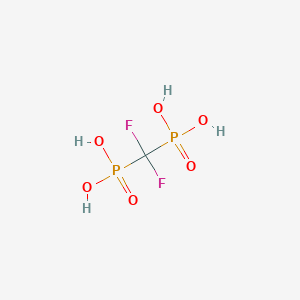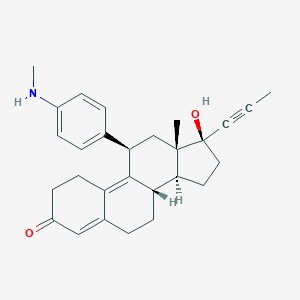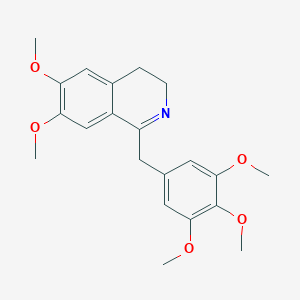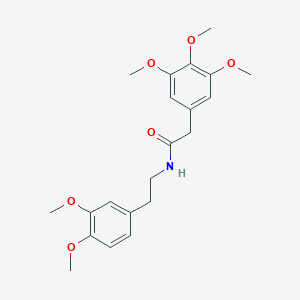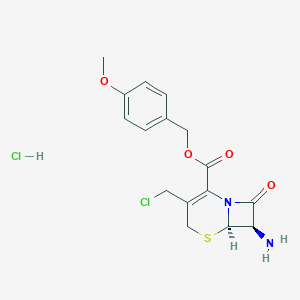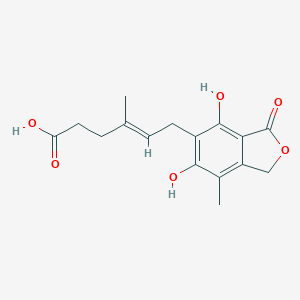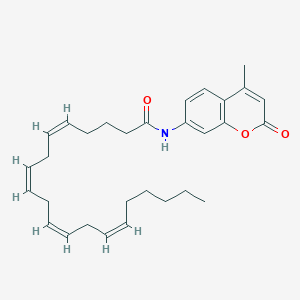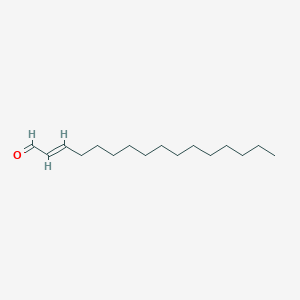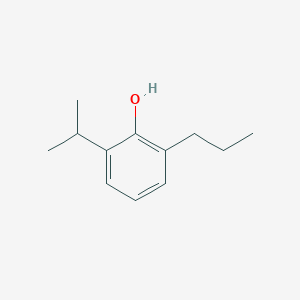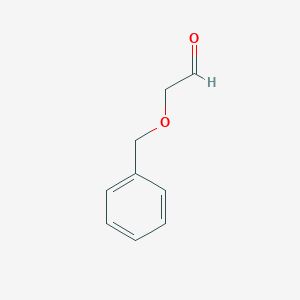
苄氧基乙醛
概述
描述
Benzyloxyacetaldehyde, also known as α-(Benzyloxy)acetaldehyde or (Phenylmethoxy)acetaldehyde, is a non-natural aldehyde with the molecular formula C9H10O2 and a molecular weight of 150.17 g/mol . It is a clear, colorless to pale yellow oil that is slightly soluble in water but soluble in organic solvents like chloroform and ethyl acetate . This compound is known for its use in various synthetic organic chemistry applications.
科学研究应用
Benzyloxyacetaldehyde has several applications in scientific research:
作用机制
Target of Action
Benzyloxyacetaldehyde is a non-natural aldehyde . The primary targets of Benzyloxyacetaldehyde are silylketene acetal nucleophiles . These nucleophiles play a crucial role in the enantioselective Mukaiyama aldol reaction .
Mode of Action
Benzyloxyacetaldehyde interacts with its targets, the silylketene acetal nucleophiles, in the presence of a C2-symmetric bis(oxazolinyl)pyridine Cu(II) complex, which acts as a catalyst . This interaction results in an enantioselective Mukaiyama aldol reaction .
Biochemical Pathways
It is known that it participates in the mukaiyama aldol reaction, a type of organic reaction and a variation of the aldol reaction . The Mukaiyama aldol reaction creates a new carbon-carbon bond between a silyl enol ether and an aldehyde .
Pharmacokinetics
Its physical properties such as boiling point (118-120 °c/13 mmhg) and density (1069 g/mL at 25 °C) have been reported .
Result of Action
The result of Benzyloxyacetaldehyde’s action is the formation of new carbon-carbon bonds via the Mukaiyama aldol reaction . This reaction is crucial in the synthesis of various compounds, including (3S,5S)-methyl 6-benzyloxy-3,5-dihydroxyhexanoate, (S)-5-benzyloxy-4-hydroxypentan-2-one, and myxothiazols .
Action Environment
The action of Benzyloxyacetaldehyde is influenced by various environmental factors. For instance, the presence of a C2-symmetric bis(oxazolinyl)pyridine Cu(II) complex is necessary for the compound to interact with its targets . Additionally, the reaction is likely sensitive to temperature, given its boiling point . .
生化分析
Biochemical Properties
Benzyloxyacetaldehyde plays a significant role in various biochemical reactions. It undergoes enantioselective Mukaiyama aldol reactions with silylketene acetal nucleophiles in the presence of C2-symmetric bis(oxazolinyl)pyridine Cu(II) complex as a catalyst . This compound interacts with enzymes such as benzaldehyde lyase (BAL), which catalyzes the trans-benzoin condensation reaction between racemic benzoins and benzyloxyacetaldehyde to form unsymmetrical benzoin products
Cellular Effects
Benzyloxyacetaldehyde influences various cellular processes and functions. It has been observed to act as an acceptor in enzymatic trans-benzoin condensation reactions, leading to the formation of unsymmetrical benzoin products with moderate enantiomeric excesses . This compound can affect cell signaling pathways and gene expression by interacting with specific enzymes and proteins involved in these processes. Additionally, benzyloxyacetaldehyde’s role in biochemical reactions can impact cellular metabolism, potentially altering the metabolic flux and levels of metabolites within cells.
Molecular Mechanism
The molecular mechanism of benzyloxyacetaldehyde involves its interaction with enzymes and other biomolecules. For instance, it undergoes enantioselective Mukaiyama aldol reactions in the presence of specific catalysts, leading to the formation of chiral molecules . Benzyloxyacetaldehyde also acts as an acceptor in trans-benzoin condensation reactions catalyzed by benzaldehyde lyase, resulting in the production of unsymmetrical benzoin products . These interactions at the molecular level demonstrate the compound’s ability to participate in complex biochemical processes and influence the activity of enzymes and other biomolecules.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of benzyloxyacetaldehyde can change over time due to its stability and degradation. The compound is stabilized with 0.5% hydroquinone to prevent degradation . Studies have shown that benzyloxyacetaldehyde can maintain its activity and stability under specific conditions, allowing for consistent results in biochemical experiments. Long-term effects on cellular function and potential degradation products should be considered when using this compound in in vitro or in vivo studies.
Metabolic Pathways
Benzyloxyacetaldehyde is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biochemical reactions. For example, it participates in enantioselective Mukaiyama aldol reactions and trans-benzoin condensation reactions, which are catalyzed by specific enzymes . These metabolic pathways highlight the compound’s role in the synthesis of chiral molecules and its potential impact on metabolic flux and metabolite levels within cells.
准备方法
Synthetic Routes and Reaction Conditions: Benzyloxyacetaldehyde can be synthesized through several methods. One common method involves the reaction of 2-benzyloxyethanol with an oxidizing agent. For instance, 2-benzyloxyethanol can be oxidized using Dess-Martin periodinane to yield benzyloxyacetaldehyde . Another method involves the catalytic asymmetric allylation of benzyloxyacetaldehyde using allyltributylstannane in the presence of a chiral catalyst .
Industrial Production Methods: Industrial production of benzyloxyacetaldehyde typically involves the oxidation of 2-benzyloxyethanol under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions, and the product is purified through distillation under reduced pressure .
化学反应分析
Types of Reactions: Benzyloxyacetaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to benzyloxyacetic acid using oxidizing agents like potassium permanganate.
Reduction: It can be reduced to benzyloxyethanol using reducing agents such as sodium borohydride.
Substitution: It can undergo nucleophilic substitution reactions, particularly in the presence of strong nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, Dess-Martin periodinane.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Strong nucleophiles like Grignard reagents.
Major Products Formed:
Oxidation: Benzyloxyacetic acid.
Reduction: Benzyloxyethanol.
Substitution: Various substituted benzyloxy derivatives depending on the nucleophile used.
相似化合物的比较
Benzyloxyethanol: Similar structure but lacks the aldehyde functional group.
Benzyloxyacetic acid: Oxidized form of benzyloxyacetaldehyde.
Phenylacetaldehyde: Similar aldehyde group but lacks the benzyloxy substituent.
Uniqueness: Benzyloxyacetaldehyde is unique due to its benzyloxy substituent, which imparts specific reactivity and stability. This makes it particularly useful in enantioselective synthesis and as a versatile intermediate in organic synthesis .
属性
IUPAC Name |
2-phenylmethoxyacetaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O2/c10-6-7-11-8-9-4-2-1-3-5-9/h1-6H,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFNOAHXEQXMCGT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COCC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30209468 | |
| Record name | (Phenylmethoxy)acetaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30209468 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60656-87-3 | |
| Record name | (Benzyloxy)acetaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=60656-87-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (Phenylmethoxy)acetaldehyde | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060656873 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (Phenylmethoxy)acetaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30209468 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (phenylmethoxy)acetaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.663 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-(Benzyloxy)acetaldehyde | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CT739FGS9K | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details





Synthesis routes and methods V
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the chemical structure and key physical properties of Benzyloxyacetaldehyde?
A1: Benzyloxyacetaldehyde (α-benzyloxyacetaldehyde, 2-benzyloxyacetaldehyde) is an aldehyde with the molecular formula C9H10O2 and a molecular weight of 150.18 g/mol []. It exists as a clear oil at room temperature with a boiling point of 118–120 °C at 13 mm Hg [].
Q2: What is the solubility of Benzyloxyacetaldehyde?
A2: Benzyloxyacetaldehyde is soluble in commonly used organic solvents [].
Q3: How is the purity of Benzyloxyacetaldehyde typically analyzed?
A3: ¹H NMR is a standard method for assessing the purity of Benzyloxyacetaldehyde [].
Q4: What are common methods for preparing Benzyloxyacetaldehyde?
A4: Benzyloxyacetaldehyde is frequently synthesized via:
- Ozonolysis of (Z)-1-((4-(benzyloxy)but-2-enyloxy)methyl)benzene [].
- Oxidative cleavage of meso-1,4-bis(benzyloxy)butane-2,3-diol [].
Q5: How should Benzyloxyacetaldehyde be stored and handled?
A5: For long-term storage, it is recommended to keep Benzyloxyacetaldehyde under an inert atmosphere in a freezer. Purification by distillation is advised after several weeks of storage. As with all chemicals, handling should be conducted in a well-ventilated fume hood [].
Q6: What role does Benzyloxyacetaldehyde play in alkene hydroamination reactions?
A6: Benzyloxyacetaldehyde can function as a catalyst in the intermolecular hydroamination of allylic amines with N-alkylhydroxylamines []. It enables the formation of a mixed aminal intermediate, facilitating intramolecular Cope-type hydroamination [].
Q7: How does the concentration of Benzyloxyacetaldehyde influence the rate of hydroamination reactions?
A7: The reaction rate displays a first-order dependence on Benzyloxyacetaldehyde concentration, indicating that its concentration directly influences the reaction rate [].
Q8: What is the rate-limiting step in the Benzyloxyacetaldehyde-catalyzed hydroamination cycle?
A8: Kinetic isotope experiments suggest that the hydroamination step itself is rate-limiting in this catalytic cycle [].
Q9: What are alternative catalysts for this type of hydroamination, and how does Benzyloxyacetaldehyde compare?
A9: Paraformaldehyde, at lower catalytic loadings (5-10 mol%), has proven to be a more efficient catalyst than Benzyloxyacetaldehyde (20 mol%) in certain hydroamination reactions, resulting in higher yields within shorter reaction times [].
Q10: How is Benzyloxyacetaldehyde utilized in the synthesis of acyclic nucleoside phosphonate analogs?
A10: Benzyloxyacetaldehyde serves as a crucial starting material in synthesizing gem-difluorinated derivatives of acyclic nucleoside phosphonates []. It reacts with diethyl difluoromethylphosphonate to produce 3-(benzyloxy)-1,1-difluoropropan-2-ol, a key precursor for these analogs [].
Q11: Can Benzyloxyacetaldehyde be used in enzymatic reactions?
A11: Yes, Benzyloxyacetaldehyde acts as an acceptor aldehyde in aldol condensation reactions catalyzed by D-fructose-1,6-bisphosphate aldolase (RAMA) []. These reactions are typically conducted in water-in-oil highly concentrated emulsions (gel emulsions) [].
Q12: How does Benzyloxyacetaldehyde impact the stability of water-in-oil gel emulsions used in enzymatic reactions?
A12: The presence of Benzyloxyacetaldehyde enhances the kinetic stability of these emulsions by lowering the hydrophile-lipophile balance temperature (THLB) of the water/C14E4/aliphatic hydrocarbon systems used [].
Q13: What factors influence the yield of products in enzymatic reactions involving Benzyloxyacetaldehyde?
A13: The equilibrium yield in these reactions is primarily determined by the partition coefficient of Benzyloxyacetaldehyde between the continuous and dispersed phases of the emulsion [].
Q14: How is Benzyloxyacetaldehyde employed in the synthesis of trifluoromethylated sugars?
A14: Benzyloxyacetaldehyde plays a crucial role in the Lewis acid-catalyzed aldol condensation with 2-trimethylsilyloxy-4-trifluoromethylfuran []. This reaction yields a trifluoromethylated branched sugar, showcasing the versatility of Benzyloxyacetaldehyde in synthesizing complex carbohydrates [].
Q15: How is Benzyloxyacetaldehyde used in the synthesis of azaanalogues of ascorbic acid and isoascorbic acid?
A15: It reacts with a tetramic acid derivative in an aldol-type reaction, ultimately leading to the formation of the desired azaanalogues [].
Q16: What is the stereochemical outcome of reactions involving Benzyloxyacetaldehyde?
A16: The stereochemical outcome of reactions with Benzyloxyacetaldehyde is often influenced by the catalyst or enzyme used. For example:
- In reactions catalyzed by L-fuculose-1-phosphate aldolase (FucA), the stereoselectivity varies depending on the N-Cbz-amino aldehyde acceptor used [].
- Chiral dirhodium(II) complexes can catalyze enantioselective Mukaiyama aldol reactions with Benzyloxyacetaldehyde, yielding silylated aldol adducts with high enantiomeric excess [].
Q17: Can Benzyloxyacetaldehyde be used to synthesize enantiomerically enriched compounds?
A17: Yes, several methods utilize Benzyloxyacetaldehyde for the enantioselective synthesis of various compounds. For instance:
- It is used in the synthesis of (-)-δ-Multistriatin, where a chiral boronate reagent controls the stereochemistry [].
- Chiral 2,6-bis(oxazolinyl)pyridine-rare earth metal complexes catalyze enantioselective 1,3-dipolar cycloaddition reactions with Benzyloxyacetaldehyde, leading to high enantiomeric excesses [].
- C2-symmetric Copper(II) complexes can also be used as chiral Lewis acids to catalyze enantioselective aldol additions of enolsilanes to Benzyloxyacetaldehyde [].
Q18: Has Benzyloxyacetaldehyde been used in the total synthesis of natural products?
A18: Yes, Benzyloxyacetaldehyde serves as a key starting material in the formal total syntheses of Myxothiazols, demonstrating its utility in complex natural product synthesis [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

